Ifosfamide

Description

Properties

IUPAC Name |

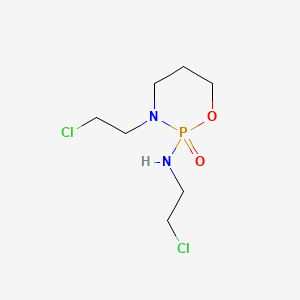

N,3-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Cl2N2O2P/c8-2-4-10-14(12)11(6-3-9)5-1-7-13-14/h1-7H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMGKSMUEGBAAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(P(=O)(OC1)NCCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N2O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020760 | |

| Record name | Ifosfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ifosfamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in water, 1.50e+01 g/L | |

| Record name | Ifosfamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01181 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IFOSFAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ifosfamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from anhyd ether, White crystalline powder | |

CAS No. |

3778-73-2 | |

| Record name | Ifosfamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3778-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ifosfamide [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003778732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ifosfamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01181 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ifosfamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ifosfamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109724 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ifosfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ifosfamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IFOSFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM20QQM95Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IFOSFAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ifosfamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

39-41 °C, 39 - 41 °C | |

| Record name | Ifosfamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01181 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IFOSFAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ifosfamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Development of Ifosfamide: A Technical Guide

Abstract

Ifosfamide, a cornerstone of combination chemotherapy for a spectrum of malignancies, represents a significant milestone in the evolution of alkylating agents. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of this compound, from its conceptualization as a cyclophosphamide analog to its established role in modern oncology. We delve into the pivotal scientific contributions, the intricacies of its mechanism of action, its complex metabolic activation and detoxification pathways, and the key experimental methodologies that have defined its preclinical and clinical evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's journey from the laboratory to the clinic.

Genesis of an Oxazaphosphorine: The Discovery of this compound

The story of this compound is intrinsically linked to the pioneering work on oxazaphosphorine cytostatics that began in the mid-20th century. Following the successful development of cyclophosphamide in 1958, researchers sought to synthesize analogs with an improved therapeutic index.[1] The key figure in this endeavor was Norbert Brock and his team at Asta-Werke AG in Germany.[2][3][4] Their research was guided by the principle of creating a transport form of a highly reactive nitrogen mustard that would be activated within the body, ideally with greater selectivity towards tumor cells.[5]

This compound's chemical structure differs from its predecessor, cyclophosphamide, by the transposition of one of the chloroethyl groups from the exocyclic nitrogen to the ring nitrogen atom.[3] This seemingly subtle modification resulted in a compound with a distinct pharmacological profile. The initial synthesis of this compound was accomplished in the mid-1960s.[6]

Preclinical Evaluation: Unveiling a Unique Therapeutic Profile

Early preclinical studies revealed that this compound possessed a broader spectrum of antitumor activity and, in some models, greater efficacy than cyclophosphamide.[3] However, its development was initially hampered by a significant and dose-limiting toxicity: hemorrhagic cystitis.[3] This severe bladder toxicity was a major obstacle to its clinical application.

A pivotal breakthrough came with the development of the uroprotective agent mesna (sodium 2-mercaptoethane sulfonate) , also by Brock and his colleagues.[7] Mesna effectively neutralizes the urotoxic metabolite acrolein in the urinary tract, thereby mitigating the risk of hemorrhagic cystitis and allowing for the administration of higher, more therapeutically effective doses of this compound.[7]

In Vitro Cytotoxicity Assessment

The cytotoxic potential of this compound and its analogs is typically evaluated using in vitro cell viability assays. As this compound is a prodrug requiring metabolic activation, in vitro studies often utilize its pre-activated form, 4-hydroperoxythis compound (4-OOH-IF) , which does not require hepatic enzyme activity.

Table 1: Representative IC50 Values of this compound and its Metabolites in Human Cancer Cell Lines

| Cell Line | Cancer Type | Compound | Incubation Time (hours) | IC50 (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | This compound | 72 | 100.2 ± 7.6 | [8] |

| HepG2 | Hepatocellular Carcinoma | Glufosfamide | 72 | 51.66 ± 3.2 | [8] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Preparation: Prepare a stock solution of 4-hydroperoxythis compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in complete cell culture medium.

-

Treatment: Remove the culture medium from the wells and replace it with the prepared drug dilutions. Include untreated cells as a negative control and a vehicle control.

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

In Vivo Efficacy in Xenograft Models

Preclinical in vivo studies using human tumor xenografts in immunocompromised mice were crucial in establishing the antitumor activity of this compound. These studies demonstrated its efficacy against a range of solid tumors.

A preclinical phase II study in thymus aplastic nude mice evaluated the in vivo effects of this compound on 43 human tumor xenografts.[9] Tumor regression was observed in 36% of the tested tumors, including 4 out of 5 breast cancer xenografts, 3 out of 4 small-cell lung cancers, and 3 out of 3 testicular cancers.[9] When compared to cyclophosphamide in 30 of these xenografts, this compound induced tumor regression or remission in 43% of cases, compared to 33% for cyclophosphamide, and with lower toxicity.[9]

Table 2: Summary of this compound Efficacy in Human Tumor Xenografts

| Tumor Type | Response Rate (Regression) |

| Breast Cancer | 4/5 (80%) |

| Small-Cell Lung Cancer | 3/4 (75%) |

| Testicular Cancer | 3/3 (100%) |

| Sarcomas | 1/2 (50%) |

| Non-Small-Cell Lung Cancer | 2/7 (29%) |

| Colon Cancer | 1/3 (33%) |

| Gastric Cancer | 1/1 (100%) |

| Data from a preclinical phase II study in nude mice.[9] |

Experimental Protocol: Human Tumor Xenograft Study

-

Cell Culture and Implantation: Culture human tumor cells in appropriate media. Harvest and resuspend the cells in a mixture of media and Matrigel. Subcutaneously inject 1-10 million cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

-

Treatment Administration: Prepare this compound for injection (e.g., in sterile saline). Administer the drug to the treatment group via a specified route (e.g., intraperitoneal or intravenous) and schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure tumor dimensions with calipers two to three times a week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Toxicity Monitoring: Monitor the animals for signs of toxicity, including weight loss, changes in behavior, and signs of distress.

-

Endpoint and Data Analysis: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors are excised and weighed. The antitumor efficacy is typically expressed as tumor growth inhibition.

Mechanism of Action: A Prodrug's Path to Cytotoxicity

This compound is a prodrug that requires metabolic activation in the liver by the cytochrome P450 (CYP) enzyme system, primarily CYP3A4 and CYP2B6, to exert its cytotoxic effects.[10]

The activation pathway begins with the hydroxylation of this compound at the C4 position of the oxazaphosphorine ring, forming 4-hydroxythis compound . This intermediate exists in equilibrium with its open-ring tautomer, aldothis compound . Aldothis compound then undergoes spontaneous (non-enzymatic) decomposition to yield two key metabolites:

-

Isophosphoramide mustard: The primary DNA alkylating agent responsible for the antitumor activity of this compound. It forms covalent cross-links with DNA, leading to the inhibition of DNA replication and transcription, ultimately inducing apoptosis.

-

Acrolein: A highly reactive unsaturated aldehyde that is responsible for the urotoxic side effects, particularly hemorrhagic cystitis.

A competing metabolic pathway involves the N-dechloroethylation of the side chains, which leads to the formation of inactive metabolites and the neurotoxic metabolite chloroacetaldehyde .

Clinical Development and Approval: A Timeline

The clinical development of this compound gained momentum following the successful management of its urotoxicity with mesna. Clinical trials initiated in the 1980s demonstrated its efficacy in a variety of solid tumors.

-

Early 1980s: Initial clinical trials begin, exploring the use of this compound in various cancers.[11]

-

1988: The U.S. Food and Drug Administration (FDA) grants approval for this compound (Ifex®) for the third-line treatment of germ cell testicular cancer in combination with other chemotherapy agents.[12] This approval was a significant milestone, providing a new therapeutic option for patients with refractory disease.

-

Subsequent Years: The clinical use of this compound expands to include the treatment of soft tissue sarcomas, non-Hodgkin's lymphoma, and certain types of lung and cervical cancers, often as part of combination chemotherapy regimens.[13][14]

Mechanisms of Resistance to this compound

The development of resistance to this compound is a significant clinical challenge. Several mechanisms have been identified that contribute to reduced drug efficacy:

-

Increased Drug Detoxification: Overexpression of aldehyde dehydrogenase (ALDH) enzymes, particularly ALDH1A1 and ALDH3A1, can lead to the detoxification of aldothis compound to the inactive carboxythis compound, thereby reducing the formation of the active isophosphoramide mustard.[15][16][17][18]

-

Enhanced DNA Repair: Increased activity of DNA repair pathways, such as base excision repair (BER) and homologous recombination (HR), can remove this compound-induced DNA adducts, thereby mitigating the cytotoxic effects of the drug.[19][20][21][22]

-

Elevated Glutathione (GSH) and Glutathione S-Transferases (GSTs): Increased intracellular levels of GSH and the activity of GSTs can contribute to the detoxification of this compound and its active metabolites.[10][23][24][25][26]

The Quest for Improved Analogs

The success of this compound spurred research into the development of analogs with an improved therapeutic profile, aiming for reduced toxicity and circumvention of resistance mechanisms. The primary goals of these efforts have been to:

-

Reduce Neurotoxicity and Nephrotoxicity: By modifying the side chains to prevent the formation of chloroacetaldehyde.[1]

-

Enhance Antitumor Activity: By increasing the efficiency of conversion to the active alkylating mustard.[27]

-

Overcome Resistance: By designing molecules that are not substrates for the detoxification enzymes or that have alternative mechanisms of action.

Numerous this compound analogs have been synthesized and evaluated, with modifications to the oxazaphosphorine ring and the N-chloroethyl side chains.[1][27][28][29] While some analogs have shown promising preclinical activity, none have yet replaced this compound in widespread clinical use.

Conclusion

The discovery and development of this compound represent a compelling chapter in the history of cancer chemotherapy. From its rational design as a cyclophosphamide analog to the critical discovery of mesna for uroprotection, its journey highlights the interplay of chemical synthesis, preclinical pharmacology, and clinical investigation. A thorough understanding of its mechanism of action, metabolic pathways, and resistance mechanisms continues to be essential for its optimal clinical use and for the development of the next generation of oxazaphosphorine-based anticancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. The history of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound - NCI [cancer.gov]

- 6. The Synthesis of this compound - Master's thesis - Dissertation [dissertationtopic.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Preclinical phase II study of this compound in human tumour xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glutathione Transferases: Potential Targets to Overcome Chemoresistance in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clinical trials with this compound: the Indiana University experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Mechanisms of resistance against cyclophosphamide and this compound: can they be overcome without sacrificing selectivity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Identification of potential genes associated with ALDH1A1 overexpression and cyclophosphamide resistance in chronic myelogenous leukemia using network analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Emerging Roles of Aldehyde Dehydrogenase Isoforms in Anti-cancer Therapy Resistance [frontiersin.org]

- 19. Frontiers | DNA Repair Pathways in Cancer Therapy and Resistance [frontiersin.org]

- 20. DNA repair and the contribution to chemotherapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Effect of this compound treatment on glutathione and glutathione conjugation activity in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The role of glutathione-S-transferase in anti-cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Glutathione-S-transferases and Chemotherapy Resistance of Hodgkin's Lymphoma Cell Lines | Anticancer Research [ar.iiarjournals.org]

- 27. Synthesis and antitumor activity of analogues of this compound modified in the N-(2-chloroethyl) group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Synthesis and antitumor activity of two this compound analogs with a five-membered ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

preclinical pharmacokinetics and pharmacodynamics of ifosfamide

An In-Depth Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Ifosfamide

Introduction

This compound is a crucial chemotherapeutic agent belonging to the oxazaphosphorine class of alkylating agents, structurally analogous to cyclophosphamide[1][2]. It is employed in the treatment of a wide array of malignancies, including sarcomas, testicular cancer, and lymphomas[1][3][4]. Despite its broad efficacy, the clinical utility of this compound is often constrained by a narrow therapeutic index, marked by significant toxicities such as urotoxicity, nephrotoxicity, and neurotoxicity[3][5][6]. A thorough understanding of its preclinical pharmacokinetics (PK) and pharmacodynamics (PD) is therefore paramount for researchers and drug development professionals. This guide provides a detailed examination of the metabolic journey of this compound, its mechanism of action, and the preclinical methodologies used to characterize its efficacy and toxicity profile, offering insights into the causality behind experimental designs and protocols.

Mechanism of Action and Complex Metabolic Activation

This compound is a prodrug, meaning it is administered in an inactive form and requires metabolic conversion to exert its cytotoxic effects[2][7][8]. This bioactivation is a complex, multi-step process primarily occurring in the liver, which dictates both the therapeutic efficacy and the toxicity profile of the drug.

The Dual Pathways of this compound Metabolism

Upon entering the systemic circulation, this compound is transported to the liver, where it undergoes extensive metabolism by the cytochrome P450 (CYP) enzyme system[2][7]. The initial metabolic step branches into two competing pathways:

-

Activation Pathway (4-Hydroxylation): This is the therapeutically essential pathway. Hepatic CYP isoforms, predominantly CYP3A4 and CYP2B6 , catalyze the hydroxylation of this compound at the C4 position of the oxazaphosphorine ring, forming 4-hydroxythis compound[3][7]. This intermediate is unstable and exists in equilibrium with its open-ring tautomer, aldothis compound[7][9]. Both 4-hydroxythis compound and aldothis compound are considered the transport forms of the activated drug, capable of diffusing out of hepatocytes and into circulation to reach target tumor cells[7][9]. Inside the target cell, aldothis compound spontaneously decomposes to yield two critical products:

-

Inactivation/Toxification Pathway (N-Dechloroethylation): This pathway competes with 4-hydroxylation and leads to both detoxification and the production of toxic metabolites. The same CYP enzymes (CYP3A4 and CYP2B6) mediate the removal of one of the two chloroethyl side chains, a process known as N-dechloroethylation[7][11]. This reaction generates inactive dechloroethylated this compound metabolites and a highly toxic byproduct:

The Cytotoxic Mechanism of Isophosphoramide Mustard (IPM)

The anticancer effect of this compound resides in the action of IPM[7]. IPM is a bifunctional alkylating agent that, once inside the nucleus of a cancer cell, forms a highly reactive carbonium ion[2][7]. This ion covalently binds to nucleophilic sites on the DNA molecule, primarily the N-7 position of guanine[2][4]. By reacting with two different guanine bases, IPM creates inter- and intrastrand DNA cross-links[1][2]. These cross-links physically obstruct DNA replication and transcription, leading to cell cycle arrest and the induction of apoptosis (programmed cell death)[2][8][10].

Caption: Metabolic activation and toxification pathways of this compound.

Preclinical Pharmacokinetics (ADME)

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are critical determinants of its therapeutic window. Preclinical studies in various animal models provide the foundational data for predicting human pharmacokinetics.

Distribution

Following parenteral administration, this compound distributes throughout the body. An interesting characteristic is the partitioning of its active metabolites into red blood cells. Isophosphoramide mustard, in particular, can reach high concentrations within erythrocytes, which may act as a circulating reservoir, effectively transporting the active drug to tumor tissues[9].

Metabolism: Stereoselectivity and Auto-induction

This compound is administered as a racemic mixture of two enantiomers, (R)- and (S)-ifosfamide, which are metabolized differently[7]. This stereoselectivity has significant clinical implications:

-

(R)-Ifosfamide is preferentially metabolized via the 4-hydroxylation (activation) pathway, primarily by CYP3A4 [12][13].

-

(S)-Ifosfamide has a higher tendency to be metabolized through N-dechloroethylation (inactivation/toxification), a reaction favored by CYP2B6 [12][13].

This suggests that the (R)-enantiomer is more therapeutically active, while the (S)-enantiomer contributes more significantly to the generation of the neurotoxic metabolite CAA[14].

Furthermore, this compound exhibits auto-induction of its own metabolism. It activates the Pregnane X Receptor (PXR), which in turn upregulates the expression of CYP3A4[3][7]. This means that with repeated administration, the rate of this compound metabolism can increase over time, a crucial consideration for designing multi-cycle dosing regimens[5][7].

Excretion

This compound and its various metabolites are primarily eliminated from the body via renal excretion[15]. A significant portion of the administered dose can be excreted as the unchanged parent drug[15].

Preclinical Pharmacodynamics: Efficacy and Toxicity

Pharmacodynamic studies aim to understand the relationship between drug concentration and its pharmacological effect, encompassing both desired antitumor activity and undesired toxicities.

Antitumor Efficacy in Xenograft Models

The primary method for evaluating the in vivo antitumor efficacy of this compound is through the use of human tumor xenograft models. In these studies, human cancer cells are implanted into immunodeficient mice (e.g., nude or SCID mice), which then develop tumors[16][17]. These models have shown that this compound is active against a range of tumor types that mirror its clinical efficacy, including breast cancer, lung cancer, testicular cancer, and sarcomas[16]. For instance, in a preclinical phase II study using nude mice, this compound induced regression in 15 out of 43 (36%) tested human tumor xenografts[16].

The Landscape of this compound Toxicity

The dose-limiting toxicities of this compound are directly linked to its metabolites.

-

Urotoxicity: Acrolein accumulates in the bladder, where its high reactivity causes severe damage to the urothelial lining, leading to hemorrhagic cystitis[7][10][18]. This toxicity is so predictable and severe that the uroprotective agent mesna (sodium 2-mercaptoethanesulfonate) is routinely co-administered[6][18][19]. Mesna concentrates in the urine and neutralizes acrolein through a chemical reaction, forming a non-toxic compound[18][19].

-

Nephrotoxicity: Chloroacetaldehyde (CAA) is the primary culprit behind this compound-induced kidney damage[20][15][21][22]. It can cause renal tubular injury, leading to conditions like Fanconi syndrome[15][21]. CAA is believed to exert its toxicity by depleting cellular glutathione and ATP levels and inhibiting key enzymes in the mitochondrial respiratory chain[7][22].

-

Neurotoxicity: The ability of CAA to cross the blood-brain barrier is thought to be the cause of this compound-induced encephalopathy, which can manifest as confusion, hallucinations, and coma[6][7][20].

-

Myelosuppression: Like many alkylating agents, this compound suppresses bone marrow activity, leading to decreased production of blood cells (neutropenia, thrombocytopenia), which can result in fatal infections[6][15]. In preclinical rat models, (R)-ifosfamide was found to have greater myelotoxicity than the (S)-enantiomer[14].

Key Preclinical Experimental Protocols

Executing well-designed preclinical studies is essential for accurately characterizing the PK/PD profile of this compound. The following protocols represent foundational workflows in this process.

Protocol: In Vitro Metabolic Stability in Liver Microsomes

Causality: This assay is a cornerstone of early drug metabolism studies. It uses subcellular fractions of liver cells (microsomes), which are rich in CYP enzymes, to determine the intrinsic clearance of a drug. A high clearance rate in this assay suggests that the drug will be rapidly metabolized in vivo, which for a prodrug like this compound, is necessary for activation.

Methodology:

-

Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Incubation Mixture: In a microcentrifuge tube on ice, combine a buffered solution (e.g., phosphate buffer, pH 7.4), pooled liver microsomes from the preclinical species of interest (e.g., rat, dog, human), and this compound solution.

-

Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (cofactor required for CYP activity). A parallel incubation without the NADPH system serves as a negative control to account for non-enzymatic degradation.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard) to quench the reaction and precipitate proteins.

-

Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an autosampler vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of this compound at each time point[23].

-

Data Interpretation: Plot the natural log of the percentage of remaining this compound versus time. The slope of the linear regression line is used to calculate the half-life (t½) and intrinsic clearance of the drug.

Protocol: In Vivo Efficacy in a Human Tumor Xenograft Model

Causality: This experiment provides the most direct preclinical evidence of a drug's potential antitumor activity. Using immunodeficient mice is critical because their compromised immune system will not reject the implanted human tumor cells, allowing for the growth of a tumor that can be used to test the drug's efficacy[16].

Caption: A generalized workflow for preclinical in vivo xenograft studies.

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., athymic nude mice)[16].

-

Cell Implantation: Subcutaneously inject a suspension of a human tumor cell line (e.g., sarcoma or lung cancer cells) into the flank of each mouse.

-

Tumor Growth: Allow tumors to grow to a predetermined average size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length x Width²)/2.

-

Randomization: Once tumors reach the target size, randomize the mice into treatment groups (e.g., Vehicle Control, this compound dose level 1, etc.) to ensure an even distribution of tumor sizes.

-

Treatment: Administer this compound (and mesna, if urotoxicity is a concern at the tested dose) according to the planned dosing schedule (e.g., daily for 5 days) via an appropriate route (typically intraperitoneal or intravenous)[16]. The vehicle control group receives the formulation buffer without the drug.

-

Monitoring: Monitor the animals regularly (e.g., 2-3 times per week) for tumor volume, body weight (as a measure of general toxicity), and clinical signs of distress.

-

Endpoint Analysis: The study is concluded when tumors in the control group reach a maximum ethical size. The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated by comparing the change in tumor volume in the treated groups to the vehicle control group. Tumor regression may also be observed[16].

Quantitative Data Summary

Preclinical studies across different species are vital for allometric scaling and predicting human doses. The Maximum Tolerated Dose (MTD) and key pharmacokinetic parameters vary between species.

Table 1: Summary of Preclinical Toxicology and Dosing Data for this compound

| Species | Model/Condition | Dosing Regimen | MTD / Effective Dose | Key Findings / Toxicities | Reference |

| Mouse | Thymus Aplastic Nude | 130 mg/kg/day (IP) on days 1-3 & 15-17 | 130 mg/kg/day (MTD) | Showed efficacy against breast, lung, testicular cancer, and sarcoma xenografts. | [16] |

| Mouse | N/A | 100 mg/kg (IV, single dose) | N/A (PK Study) | Plasma concentrations of active metabolite (IPM) disappeared in < 1 hour. | [24][25] |

| Rat | MatB Mammary Carcinoma | N/A | N/A | (R)-IFF showed greater myelotoxicity than (S)-IFF. | [14] |

| Dog | Adult Male Beagle | Daily for 3 days (IV) | 5 mg/kg/day (MTD) | Dose-limiting toxicities were renal tubular necrosis and bone marrow failure. | [24][25] |

| Cat | Tumor-bearing | Single dose (IV) with mesna | 1000 mg/m² (MTD) | Dose-limiting toxicity was neutropenia. No hemorrhagic cystitis or nephrotoxicity observed with mesna/hydration. | [26][27] |

Conclusion

The preclinical profile of this compound is a classic example of the intricate balance between metabolic activation and toxification. Its efficacy is entirely dependent on CYP-mediated conversion to isophosphoramide mustard, a potent DNA alkylating agent. However, this same metabolic machinery generates the toxic byproducts acrolein and chloroacetaldehyde, which are responsible for the drug's severe urothelial, renal, and neurological side effects. Preclinical research, utilizing a combination of in vitro metabolic assays and in vivo xenograft models, has been instrumental in dissecting these pathways, establishing the rationale for uroprotective co-therapies with mesna, and defining the antitumor spectrum of the drug. These foundational studies provide the essential data and mechanistic understanding required to guide the safe and effective clinical application of this compound, forming the basis for dose optimization and the management of its challenging toxicity profile.

References

- 1. pharmiweb.com [pharmiweb.com]

- 2. This compound Pharmacology - BioPharma Notes [biopharmanotes.com]

- 3. ClinPGx [clinpgx.org]

- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. Clinical pharmacokinetics and pharmacodynamics of this compound and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. PharmGKB summary: this compound pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Ifosamide? [synapse.patsnap.com]

- 9. karger.com [karger.com]

- 10. ClinPGx [clinpgx.org]

- 11. Role of human liver microsomal CYP3A4 and CYP2B6 in catalyzing N-dechloroethylation of cyclophosphamide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stereoselectivity in metabolism of this compound by CYP3A4 and CYP2B6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Efficacy and toxicity of this compound stereoisomers in an in vivo rat mammary carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Preclinical phase II study of this compound in human tumour xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. The development of mesna for the inhibition of urotoxic side effects of cyclophosphamide, this compound, and other oxazaphosphorine cytostatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Use of mesna to prevent this compound-induced urotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Chloroacetaldehyde and this compound Toxicity - Marshall Goren [grantome.com]

- 21. Toxicity of this compound and its metabolite chloroacetaldehyde in cultured renal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Targets of chloroacetaldehyde-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Liquid chromatography-mass spectrometry assay for quantitation of this compound and its N-deschloroethylated metabolites in rat microsomal medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Comparative preclinical toxicology and pharmacology of isophosphoramide mustard, the active metabolite of this compound: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 25. researchgate.net [researchgate.net]

- 26. avmajournals.avma.org [avmajournals.avma.org]

- 27. Phase I trial and pharmacokinetic analysis of this compound in cats with sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ifosfamide Metabolism and Activation by Cytochrome P450 Enzymes

Introduction: The Clinical Challenge of a Prodrug

Ifosfamide (IFO) stands as a cornerstone chemotherapeutic agent, a potent alkylating prodrug from the oxazaphosphorine class, employed against a range of solid tumors and hematologic malignancies.[1] Its clinical utility, however, is intrinsically linked to its complex metabolic bioactivation, a process that is both a prerequisite for its therapeutic efficacy and the source of its significant dose-limiting toxicities.[2] Unlike active pharmaceutical ingredients, IFO as a prodrug requires enzymatic conversion to exert its cytotoxic effects.[3] This conversion is predominantly mediated by the hepatic cytochrome P450 (CYP) system, a superfamily of enzymes central to xenobiotic metabolism.[2]

The challenge for researchers and drug development professionals lies in the dual nature of IFO's metabolism. The same enzymatic system that generates the therapeutically active alkylating agent, isophosphoramide mustard, also produces metabolites responsible for severe side effects, including neurotoxicity, nephrotoxicity, and urotoxicity.[1][4] Understanding the intricate balance of these metabolic pathways, the specific CYP isoforms involved, and their kinetic properties is therefore paramount for optimizing IFO therapy, predicting patient response, and designing strategies to mitigate its toxic effects.

This guide provides a technical deep-dive into the metabolic landscape of this compound, offering field-proven insights into the experimental methodologies used to elucidate its biotransformation. We will explore the causal relationships behind experimental design choices and present self-validating protocols for the in-depth study of IFO metabolism.

The Dichotomy of this compound Metabolism: Activation vs. Inactivation

The metabolic fate of this compound is dictated by two principal, competing oxidative pathways catalyzed by hepatic CYP enzymes:

-

4-Hydroxylation (Bioactivation Pathway): This is the therapeutically essential step. A hydroxyl group is added to the C4 position of the oxazaphosphorine ring to form 4-hydroxythis compound (4-OH-IFO).[2] This intermediate is unstable and exists in equilibrium with its tautomer, aldothis compound.[4] Aldothis compound then undergoes spontaneous (non-enzymatic) degradation to yield two products:

-

Isophosphoramide Mustard (IPM): The ultimate cytotoxic metabolite. As a powerful alkylating agent, IPM forms inter- and intra-strand DNA crosslinks, inhibiting DNA synthesis and leading to cancer cell apoptosis.[4]

-

Acrolein: A highly reactive unsaturated aldehyde that is a major contributor to hemorrhagic cystitis (urotoxicity).[4]

-

-

N-Dechloroethylation (Inactivation and Toxification Pathway): This pathway involves the removal of one of the two chloroethyl side chains. This process inactivates the drug from an anticancer perspective but generates a highly toxic byproduct:

-

Chloroacetaldehyde (CAA): A neurotoxic and nephrotoxic metabolite.[2][5] CAA is implicated in the dose-limiting encephalopathy observed in 10-30% of patients receiving high-dose this compound.[6] The N-dechloroethylation reaction can occur at either of the two nitrogen atoms on the side chains, producing 2-dechloroethylthis compound and 3-dechloroethylthis compound.[7]

-

The critical balance between these two pathways determines the therapeutic index of this compound for an individual patient. A higher ratio of 4-hydroxylation to N-dechloroethylation is desirable, maximizing cytotoxic efficacy while minimizing toxicity.

The Key Enzymatic Players: Cytochrome P450 Isoforms

Multiple CYP isoforms contribute to this compound metabolism, each with distinct kinetic properties and substrate specificities. The expression and activity of these enzymes can vary significantly between individuals due to genetic polymorphisms, drug-drug interactions, and physiological factors, which is a major source of interpatient variability in IFO response and toxicity.[2]

-

CYP3A4: This is the most abundant CYP in the human liver and a principal catalyst for both 4-hydroxylation and N-dechloroethylation.[8] Its role is complex; while it activates the drug, it also contributes significantly to the formation of toxic metabolites.[2]

-

CYP2B6: This enzyme is highly variable in its expression. It is a major catalyst of N-dechloroethylation but also contributes to 4-hydroxylation.[9] Genetic variants of CYP2B6, such as the CYP2B6*6 allele, are associated with lower protein expression and have been linked to higher plasma concentrations of this compound and increased toxicity from CAA.[1]

-

CYP2C9 & CYP2C19: These isoforms are considered secondary contributors but are relatively efficient, low K_m catalysts of IFO activation.[3] Their involvement highlights the redundancy and complexity of the metabolic network.

-

CYP3A5: Polymorphically expressed, CYP3A5 contributes to both pathways. Carriers of the functional CYP3A5*1 allele may have higher rates of N-dechloroethylation, potentially increasing the risk of toxicity.[1]

Stereoselectivity: A Critical Nuance

This compound is administered as a racemic mixture of (R)- and (S)-enantiomers. This chirality is clinically significant because CYP enzymes metabolize the enantiomers with different efficiencies and preferences.[6]

-

CYP3A4/5 preferentially metabolizes (R)-IFO via the desired 4-hydroxylation (activation) pathway.[1]

-

CYP2B6 shows higher activity toward (S)-IFO , favoring the N-dechloroethylation (inactivation/toxification) pathway.[1]

This enantioselective metabolism suggests that (R)-IFO may have a more favorable therapeutic profile, with more rapid activation and less efficient conversion to toxic metabolites compared to (S)-IFO.[1][6]

Autoinduction via PXR

This compound can induce its own metabolism over time, a phenomenon known as autoinduction.[2] It achieves this by acting as an agonist for the Pregnane X Receptor (PXR), a nuclear receptor that functions as a xenobiotic sensor.[10][11] PXR activation leads to the transcriptional upregulation of genes encoding drug-metabolizing enzymes, most notably CYP3A4.[2][10] This mechanism can lead to an increased rate of IFO clearance during multi-day treatment regimens, affecting both efficacy and the toxicity profile.[7]

Quantitative Analysis: Enzyme Kinetics

Understanding the kinetic parameters of the key metabolic reactions is crucial for predicting the metabolic fate of this compound. The Michaelis-Menten constant (K_m) reflects the substrate concentration at half-maximal velocity, indicating enzyme-substrate affinity, while the maximal velocity (V_max) represents the maximum rate of the reaction.

| Reaction | Enzyme | K_m (mM) | V_max (nmol/min/nmol P450) | Catalytic Efficiency (V_max/K_m) | Reference(s) |

| IFA 4-Hydroxylation | CYP3A4 | 1.33 | 56.9 | 42.8 | [9] |

| CYP2B6 | 1.88 | 10.1 | 5.4 | [9] | |

| CYP3A5 | ~0.1 | ~0.1 | 2.5 (min⁻¹mM⁻¹) | [4] | |

| CYP2C19 | Low K_m | - | High Efficiency | [3][4] | |

| IFA N-Dechloroethylation | CYP3A4 | 1.14 | 54.6 | 47.9 | [9] |

| CYP2B6 | 1.58 | 42.2 | 26.7 | [9] |

Note: Kinetic parameters can vary between studies due to different experimental systems (e.g., recombinant enzymes vs. microsomes) and conditions. The values presented are representative figures from the literature. The efficiency for CYP3A5 and CYP2C19 is described qualitatively or with different units in some sources but is noted as significant.

Experimental Guide: Methodologies for Studying this compound Metabolism

Investigating the metabolism of a complex drug like this compound requires a multi-faceted approach. The choice of experimental system is a critical decision driven by the specific research question.

Causality of Experimental Choice: Microsomes vs. Recombinant Enzymes

-

Human Liver Microsomes (HLMs): These are vesicles of endoplasmic reticulum isolated from homogenized liver tissue.[12]

-

Why choose HLMs? HLMs provide a physiologically relevant model containing the full complement of native CYP enzymes, along with other critical components like cytochrome P450 reductase and cytochrome b5, in their natural membrane environment.[13] This makes them the gold standard for determining overall hepatic metabolic stability and identifying the complete profile of metabolites generated by Phase I enzymes.[14] They are ideal for initial screening and for studies where the interplay between multiple CYPs is of interest.

-

Limitations: Because all CYPs are present, it is difficult to attribute a specific metabolic step to a single enzyme without using selective chemical inhibitors or antibodies, which can have specificity issues.[15]

-

-

Recombinant cDNA-Expressed CYPs: These are individual human CYP enzymes produced in host cell systems (e.g., insect cells, E. coli, or yeast).[15]

-

Why choose recombinant CYPs? This system offers unparalleled precision for "reaction phenotyping"—definitively identifying which specific CYP isoform is responsible for forming a particular metabolite.[15] By testing each enzyme individually, researchers can determine its kinetic parameters (K_m, V_max) for a specific reaction without confounding activities from other enzymes. This is the definitive method for confirming the roles of individual CYPs identified in HLM studies.

-

Limitations: Recombinant systems lack the complete physiological context of the native liver cell membrane and do not account for the potential interactions between different CYPs.[15] Results must be logically integrated with data from more complex systems like HLMs to build a complete picture.

-

Protocol 1: In Vitro Metabolism Using Human Liver Microsomes

This protocol provides a self-validating system to determine the metabolic stability of this compound and identify its primary metabolites.

1. Materials & Reagents:

-

Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

-

This compound (IFO)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

NADPH Regenerating System (e.g., Solution A: NADP+, Glucose-6-Phosphate; Solution B: Glucose-6-Phosphate Dehydrogenase) or pre-made NADPH stock (20 mM).

-

Reaction Termination Solution: Acetonitrile, ice-cold, containing an appropriate internal standard (e.g., deuterated this compound, this compound-d4).[16]

-

Control Compounds: A high-clearance compound (e.g., testosterone for CYP3A4) and a low-clearance compound (e.g., buspirone) to validate the activity of the microsomal lot.

2. Experimental Procedure:

-

Preparation: Thaw liver microsomes rapidly in a 37°C water bath and immediately place on ice. Dilute microsomes to an intermediate concentration in phosphate buffer.

-

Reaction Mixture Assembly: In a 96-well plate or microcentrifuge tubes on ice, prepare the reaction mixtures. For a final volume of 200 µL:

-

100 mM Potassium Phosphate Buffer

-

This compound (to achieve final concentrations spanning the expected K_m, e.g., 10 µM to 2 mM)

-

Diluted Human Liver Microsomes (final concentration 0.2-0.5 mg/mL)

-

-

Control Wells (Critical for Self-Validation):

-

No NADPH Control: Prepare a reaction mixture as above but replace the NADPH solution with buffer. This control accounts for any non-enzymatic degradation of IFO and ensures that metabolism is NADPH-dependent, a hallmark of CYP activity.

-

Time-Zero (T0) Control: Prepare a reaction mixture. Immediately after adding the NADPH (in step 5), terminate the reaction. This provides the baseline concentration before any significant metabolism occurs.

-

-

Pre-incubation: Pre-incubate the plate/tubes at 37°C for 5 minutes with gentle shaking. This step is crucial to allow the components to reach thermal equilibrium before initiating the reaction.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH stock solution.

-

Incubation: Incubate at 37°C with shaking. Collect aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes) to determine the rate of metabolism.

-

Reaction Termination: At each time point, transfer an aliquot of the reaction mixture to a separate plate/tube containing 2-3 volumes of the ice-cold acetonitrile with internal standard. This immediately stops the enzymatic reaction by precipitating the proteins.

-

Post-Termination Processing: Vortex the terminated samples vigorously, then centrifuge at high speed (e.g., >3000 x g for 10 minutes) to pellet the precipitated microsomal protein.

-

Sample Analysis: Carefully transfer the supernatant to a new plate or vials for analysis by LC-MS/MS or GC-MS.

Protocol 2: Reaction Phenotyping with Recombinant CYPs

This protocol definitively identifies the contribution of a specific CYP isoform to this compound metabolism.

1. Materials & Reagents:

-

Recombinant Human CYP Enzymes (e.g., CYP3A4, CYP2B6, CYP2C9, etc., co-expressed with reductase in a membrane preparation like Supersomes™)

-

All other reagents as listed in Protocol 1.

2. Experimental Procedure:

-

Preparation: Follow the same initial preparation steps as for HLMs.

-

Reaction Mixture Assembly: Prepare separate reaction mixtures for each CYP isoform being tested. The final concentration of recombinant enzyme is typically expressed in pmol of CYP per mL (e.g., 10-50 pmol/mL).

-

Control Wells:

-

No NADPH Control: As in Protocol 1, for each CYP isoform tested.

-

Vector Control: Incubate IFO with a control membrane preparation from the same expression system that does not contain the CYP enzyme. This validates that the observed metabolism is catalyzed by the specific CYP and not another component of the expression system.

-

-

Procedure: The pre-incubation, initiation, incubation, termination, and processing steps are identical to those described in Protocol 1. The incubation time and substrate concentrations should be optimized to ensure linear reaction kinetics.

-

Data Analysis: For each CYP isoform, calculate the rate of metabolite formation. By testing a range of substrate concentrations, Michaelis-Menten kinetic parameters (V_max and K_m) can be determined using non-linear regression analysis.[4]

Analytical Methodologies: Quantifying the Molecules

Accurate quantification of the parent drug and its metabolites is the final, critical step. Due to the chemical diversity of the analytes, mass spectrometry-based methods are required.

-

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the most common and robust method.

-

Principle: Compounds are first separated based on their physicochemical properties by HPLC, then ionized (typically via electrospray ionization, ESI), and detected by a mass spectrometer. Tandem MS (MS/MS) provides exquisite specificity by selecting a parent ion and fragmenting it to produce a characteristic daughter ion, a process known as Multiple Reaction Monitoring (MRM).[16]

-

Application: Ideal for simultaneously quantifying this compound and its dechloroethylated and carboxylated metabolites.[17] The unstable 4-hydroxythis compound can be analyzed after derivatization (e.g., with semicarbazide) to form a stable product.[18]

-

Typical Setup: A C18 reverse-phase column with a gradient elution using mobile phases of water and acetonitrile containing a small amount of formic acid is a common starting point.[16][19]

-

-

GC-MS (Gas Chromatography-Mass Spectrometry):

-

Principle: This technique is suitable for volatile or semi-volatile compounds. Samples are vaporized and separated in a gas stream through a long capillary column before detection by MS.

-

Application: Historically used for this compound and its dechloroethylated metabolites.[5][7] It can require derivatization for less volatile metabolites to make them amenable to gas-phase analysis.[17]

-

Conclusion

The metabolism of this compound is a finely balanced system where therapeutic activation and toxic byproduct formation are inextricably linked, driven primarily by the polymorphic and inducible enzymes CYP3A4 and CYP2B6. For drug development professionals and researchers, a thorough understanding of this system is not merely academic; it is essential for predicting drug-drug interactions, understanding inter-individual variability, and developing safer, more effective therapeutic strategies.

The experimental protocols outlined in this guide, from broad screening in human liver microsomes to precise reaction phenotyping with recombinant enzymes, represent a logical and self-validating workflow. By carefully choosing the experimental system to match the research question and employing robust analytical techniques like LC-MS/MS, scientists can successfully dissect the complexities of this compound metabolism. This knowledge provides the authoritative grounding needed to advance the clinical application of this important anticancer agent, ultimately aiming to maximize its efficacy while safeguarding patient health.

References

- 1. PharmGKB summary: this compound pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Identification of the polymorphically expressed CYP2C19 and the wild-type CYP2C9-ILE359 allele as low-Km catalysts of cyclophosphamide and this compound activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydroxylation and N-Dechloroethylation of this compound and Deuterated this compound by the Human Cytochrome P450s and Their Commonly Occurring Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.tue.nl [research.tue.nl]

- 6. Stereoselectivity in metabolism of this compound by CYP3A4 and CYP2B6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative pharmacokinetics of this compound, 4-hydroxythis compound, chloroacetaldehyde, and 2- and 3-dechloroethylthis compound in patients on fractionated intravenous this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CYP3A4, CYP2C9 and CYP2B6 expression and this compound turnover in breast cancer tissue microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. people.bu.edu [people.bu.edu]

- 10. Nuclear receptor mediated induction of cytochrome P450 3A4 by anticancer drugs: a key role for the pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of PXR in drug metabolism: chemical and structural perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]

- 13. researchgate.net [researchgate.net]

- 14. Choosing Between Human Liver Microsomes and Hepatocytes [synapse.patsnap.com]

- 15. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Enantioselective Liquid Chromatography – Mass Spectrometry Assay for the Determination of this compound and Identification of the N-Dechloroethylated Metabolites of this compound in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Simultaneous quantification of preactivated this compound derivatives and of 4-hydroxythis compound by high performance liquid chromatography-tandem mass spectrometry in mouse plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. agilent.com [agilent.com]

An In-Depth Technical Guide to Investigating Ifosfamide's Effects on the Tumor Microenvironment

Abstract

Ifosfamide, a cornerstone of chemotherapy for various malignancies, has long been recognized for its cytotoxic properties.[1][2][3] However, a growing body of evidence reveals a more nuanced role for this alkylating agent, highlighting its significant immunomodulatory effects within the tumor microenvironment (TME).[4][5][6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the multifaceted impact of this compound on the TME. We will delve into the underlying mechanisms, provide detailed experimental protocols, and offer insights into data interpretation, empowering researchers to unravel the complex interplay between this compound, tumor cells, and the surrounding immune and stromal landscape.

Introduction: Beyond Cytotoxicity - this compound's Dual Role

This compound, a structural analog of cyclophosphamide, functions as a prodrug that requires hepatic activation by cytochrome P450 enzymes.[1][7][8] Its active metabolites, primarily this compound mustard, exert their cytotoxic effects by forming DNA crosslinks, thereby inhibiting DNA replication and inducing apoptosis in rapidly dividing cancer cells.[1][2][7][8][9]

While this direct antitumor activity is well-established, the TME, a complex ecosystem of cancer cells, immune cells, stromal cells, blood vessels, and extracellular matrix, significantly influences tumor progression and therapeutic response.[10] Emerging research indicates that this compound's efficacy is not solely dependent on its direct killing of cancer cells but also on its ability to modulate this intricate microenvironment.[4][5] This guide will explore these immunomodulatory properties, providing a roadmap for their investigation.

The Immunomodulatory Landscape of this compound

This compound's influence on the immune system is a double-edged sword, exhibiting both immunosuppressive and immunostimulatory properties. The net effect is often dose- and schedule-dependent, a critical consideration for experimental design.

Impact on Effector and Suppressive Immune Cell Populations

A primary focus of investigation should be the effect of this compound on key immune cell populations within the TME. It has been shown to enhance the activity of CD8+ T cells, which are crucial for antitumor immunity.[6] Conversely, it can also impact regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which are potent inhibitors of the anti-tumor immune response.[6][11][12]

-

Regulatory T Cells (Tregs): These cells, characterized by the expression of Foxp3, play a critical role in maintaining immune homeostasis and preventing autoimmunity.[13][14] However, within the TME, they suppress antitumor immunity, creating a tolerant environment for tumor growth.[14] Low-dose cyclophosphamide, a related compound, has been shown to selectively deplete Tregs, and similar effects are being explored for this compound.[11]

-

Myeloid-Derived Suppressor Cells (MDSCs): This heterogeneous population of immature myeloid cells expands during cancer and other pathological conditions, potently suppressing T cell and NK cell function.[12][15][16][17] Investigating this compound's ability to reduce MDSC numbers or inhibit their suppressive functions is a key area of research.

Modulation of Cytokine Profile

Cytokines are signaling molecules that orchestrate the immune response.[18][19][20][21] The TME is often characterized by a pro-inflammatory cytokine milieu that can paradoxically promote tumor growth and immunosuppression.[18][20][21] this compound can alter the cytokine profile, potentially shifting the balance from a tumor-promoting to an anti-tumor environment. For instance, it may influence the production of key cytokines such as IFN-γ, TNF-α, and various interleukins.[4]

Experimental Workflows for TME Analysis

A robust investigation into this compound's effects on the TME requires a multi-pronged approach, combining in vivo models with ex vivo and in vitro analyses.

In Vivo Tumor Models

Syngeneic mouse tumor models are indispensable for studying the interplay between the immune system and cancer. The choice of model should be guided by the tumor type of interest and its known immunological characteristics.

Workflow for In Vivo this compound Treatment and TME Analysis:

Caption: Workflow for in vivo investigation of this compound's effects on the TME.

Detailed Protocol: Immune Cell Profiling by Flow Cytometry

Flow cytometry is a powerful technique for the high-throughput, multi-parametric analysis of single cells, making it ideal for characterizing the complex immune cell populations within the TME.[22][23][24]

Step-by-Step Methodology:

-

Tumor Dissociation:

-

Excise tumors and place them in ice-cold PBS.

-

Mince the tumor tissue into small pieces using sterile scalpels.

-

Digest the tissue using an enzymatic cocktail (e.g., collagenase, dispase, and DNase) with gentle agitation at 37°C.[25] The specific enzymes and incubation times should be optimized for the tumor type.

-

Filter the resulting cell suspension through a 70 µm cell strainer to remove debris.

-

Lyse red blood cells using an ACK lysis buffer.

-

Wash the cells with FACS buffer (PBS with 2% FBS and 0.1% sodium azide) and count them.

-

-

Antibody Staining:

-

Resuspend the single-cell suspension in FACS buffer.

-

Block Fc receptors with an anti-CD16/32 antibody to prevent non-specific antibody binding.

-

Add a cocktail of fluorescently conjugated antibodies targeting cell surface markers of interest (see table below). Incubate on ice for 30 minutes in the dark.[22]

-

For intracellular staining (e.g., Foxp3 for Tregs), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibody.

-

Wash the cells twice with FACS buffer.

-

-

Data Acquisition and Analysis:

-

Acquire data on a flow cytometer.

-

Use appropriate compensation controls (single-stained beads or cells) to correct for spectral overlap between fluorochromes.

-

Analyze the data using flow cytometry analysis software to identify and quantify different immune cell populations.[23]

-

Table 1: Example Antibody Panel for TME Immune Cell Profiling

| Cell Type | Marker 1 | Marker 2 | Marker 3 | Marker 4 |

| CD8+ T Cells | CD45 | CD3 | CD8a | |

| CD4+ T Cells | CD45 | CD3 | CD4 | |

| Regulatory T Cells | CD45 | CD4 | CD25 | Foxp3 (intracellular) |

| MDSCs (Monocytic) | CD45 | CD11b | Ly6C | Ly6G- |

| MDSCs (Granulocytic) | CD45 | CD11b | Ly6G | Ly6Clow |

| M1 Macrophages | CD45 | F4/80 | CD86 | |

| M2 Macrophages | CD45 | F4/80 | CD206 | |

| Natural Killer (NK) Cells | CD45 | NK1.1 | CD3- |

Detailed Protocol: Analysis of Cytokine Production

Analyzing the cytokine milieu within the TME provides insights into the functional state of the immune response.

Step-by-Step Methodology (using Luminex/Multiplex Bead Array):

-

Sample Preparation:

-

Prepare tumor homogenates by lysing a known weight of tumor tissue in a lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

-

Determine the total protein concentration of the supernatant for normalization.

-

-

Assay Procedure:

-

Follow the manufacturer's protocol for the specific multiplex cytokine kit.

-

Briefly, antibody-coupled beads specific for different cytokines are incubated with the tumor lysate.

-

A biotinylated detection antibody cocktail is then added, followed by streptavidin-phycoerythrin (PE).

-

The beads are read on a Luminex instrument, which simultaneously measures the fluorescence intensity of each bead (identifying the cytokine) and the PE signal (quantifying the cytokine).

-

-

Data Analysis:

-

Generate a standard curve for each cytokine using the provided standards.

-

Calculate the concentration of each cytokine in the tumor samples based on the standard curves.

-

Normalize cytokine concentrations to the total protein concentration of the lysate.

-

Impact on Tumor Vasculature and Stroma

Beyond its immunomodulatory effects, this compound can also influence the tumor vasculature and stromal components, which are critical for tumor growth, metastasis, and drug delivery.

Vascular Normalization

The tumor vasculature is often chaotic and leaky, leading to hypoxia and increased interstitial fluid pressure, which can hinder the delivery and efficacy of therapeutic agents.[26][27] Some chemotherapeutic agents, particularly when administered in a metronomic schedule (low, frequent doses), can promote "vascular normalization," a process that prunes immature vessels and restores a more normal vessel structure and function.[26][27][28][29] This can improve tumor perfusion and oxygenation, potentially enhancing the efficacy of this compound and other therapies.[26][27]

Workflow for Assessing Vascular Normalization:

Caption: Experimental workflow for evaluating this compound-induced vascular normalization.

Detailed Protocol: Immunohistochemical Analysis of Tumor Vasculature

-

Tissue Preparation:

-

Harvest tumors and fix them in 10% neutral buffered formalin.

-

Embed the fixed tissue in paraffin and cut 5 µm sections.

-

-

Immunohistochemistry (IHC):

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval using an appropriate buffer and heating method.

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding sites with a protein block solution.

-

Incubate with primary antibodies against vascular markers (e.g., anti-CD31 for endothelial cells, anti-NG2 or anti-α-SMA for pericytes).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Develop the signal using a DAB substrate kit.

-

Counterstain with hematoxylin.

-

-

Image Acquisition and Analysis:

-

Acquire images of the stained sections using a brightfield microscope.

-

Quantify microvessel density (MVD) by counting the number of CD31-positive vessels per unit area.

-

Assess pericyte coverage by quantifying the colocalization of CD31 and NG2/α-SMA staining.

-

The Promise of Metronomic Dosing

Metronomic chemotherapy, the frequent administration of low doses of cytotoxic drugs without extended breaks, is gaining traction as a strategy to enhance anti-tumor effects while minimizing toxicity.[30] This approach is thought to primarily target the tumor vasculature and modulate the immune response.[30][31] Investigating the effects of metronomic this compound on the TME is a promising avenue of research that could lead to more effective and less toxic treatment regimens.

Conclusion: A New Paradigm for an Old Drug

The investigation of this compound's effects on the tumor microenvironment represents a paradigm shift in our understanding of this conventional chemotherapeutic agent. By moving beyond its direct cytotoxic effects and embracing its immunomodulatory potential, we can unlock new therapeutic strategies. This guide provides a foundational framework for researchers to explore this exciting frontier, with the ultimate goal of improving cancer treatment outcomes. The detailed protocols and conceptual frameworks presented herein should serve as a valuable resource for designing and executing rigorous studies in this evolving field.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. cancerresearchuk.org [cancerresearchuk.org]

- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. This compound and cyclophosphamide: effects on immunosurveillance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound alleviates autoimmune toxicity and enhances antitumor efficacy in melanoma immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. HealthTree Foundation for Lymphoblastic Lymphoma, this compound Treatment Details [healthtree.org]

- 9. ClinPGx [clinpgx.org]

- 10. Mimicking and analyzing the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Human CD4+CD25+ Regulatory T Cells Are Sensitive to Low Dose Cyclophosphamide: Implications for the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Myeloid-Derived Suppressor Cells as Therapeutic Target in Hematological Malignancies [frontiersin.org]

- 13. Frontiers | The Therapeutic Potential of Regulatory T Cells: Challenges and Opportunities [frontiersin.org]

- 14. Therapeutic Targeting of Regulatory T Cells in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Myeloid-derived suppressor cells: key immunosuppressive regulators and therapeutic targets in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Myeloid-Derived Suppressor Cells in Solid Tumors [mdpi.com]

- 17. Tumor-promoting immune-suppressive myeloid-derived suppressor cells in the multiple myeloma microenvironment in humans - PMC [pmc.ncbi.nlm.nih.gov]